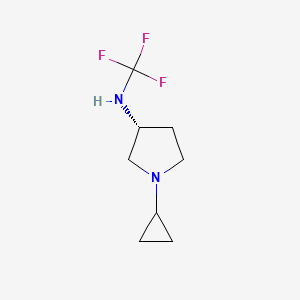
(R)-1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring, a cyclopropyl group, and a trifluoromethyl group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions . Another approach is the functionalization of preformed pyrrolidine rings, which can be achieved through various catalytic processes .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes, such as those involving iridium or rhodium catalysts, are often employed to achieve high yields and enantioselectivity .
Análisis De Reacciones Químicas
Types of Reactions
®-1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
®-1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ®-1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler analog without the cyclopropyl and trifluoromethyl groups.
Cyclopropylamine: Contains the cyclopropyl group but lacks the pyrrolidine ring.
Trifluoromethylamine: Contains the trifluoromethyl group but lacks the pyrrolidine ring.
Uniqueness
®-1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to the combination of the pyrrolidine ring, cyclopropyl group, and trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential .
Propiedades
Fórmula molecular |
C8H13F3N2 |
|---|---|
Peso molecular |
194.20 g/mol |
Nombre IUPAC |
(3R)-1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H13F3N2/c9-8(10,11)12-6-3-4-13(5-6)7-1-2-7/h6-7,12H,1-5H2/t6-/m1/s1 |
Clave InChI |
LGQSAGZCAHHYAK-ZCFIWIBFSA-N |
SMILES isomérico |
C1CN(C[C@@H]1NC(F)(F)F)C2CC2 |
SMILES canónico |
C1CC1N2CCC(C2)NC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















